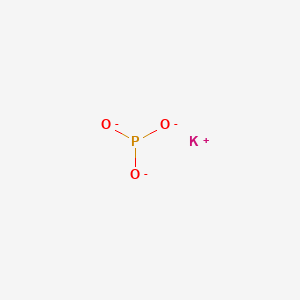
Potassium;phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium phosphite is an inorganic compound with the chemical formula KH₂PO₃. It is a salt of phosphorous acid and potassium hydroxide. This compound is widely used in agriculture as a fertilizer and fungicide due to its ability to provide essential nutrients and protect plants from various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium phosphite can be synthesized by reacting phosphorous acid with potassium carbonate or potassium hydroxide. The reaction typically involves dissolving phosphorous acid in water, followed by the gradual addition of potassium carbonate or potassium hydroxide while stirring. The reaction mixture is then filtered to remove any impurities .
Industrial Production Methods: In industrial settings, potassium phosphite is produced by a similar method but on a larger scale. The process involves feeding soft water into a reactor, adding phosphorous acid while stirring, and then charging potassium carbonate. The reaction is completed by filtering the mixture to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium phosphite undergoes various chemical reactions, including oxidation, hydrolysis, and esterification. It can be oxidized to form potassium phosphate, hydrolyzed to produce phosphonic acid, and esterified to form phosphonate esters .
Common Reagents and Conditions:
Oxidation: Potassium phosphite can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Hydrolysis of potassium phosphite can be achieved by heating it with water.
Esterification: Esterification reactions involve reacting potassium phosphite with alcohols in the presence of catalysts like sulfuric acid.
Major Products Formed:
Oxidation: Potassium phosphate
Hydrolysis: Phosphonic acid
Esterification: Phosphonate esters
Scientific Research Applications
Potassium phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphorus-containing compounds.
Mechanism of Action
Potassium phosphite exerts its effects by activating plant defense mechanisms. It induces the production of plant hormones involved in defense, such as salicylic acid, and activates enzymes that strengthen cell walls and produce phytoalexins. These actions help plants resist pathogen attacks and enhance their overall health .
Comparison with Similar Compounds
- Phosphorous acid (H₃PO₃)
- Fosetyl-Al (Aluminum tris O-ethyl phosphonate)
- Potassium phosphate (KH₂PO₄)
Comparison:
- Phosphorous acid: Both potassium phosphite and phosphorous acid are used as fungicides, but potassium phosphite is more effective due to its systemic properties.
- Fosetyl-Al: Fosetyl-Al is another systemic fungicide, but it is less commonly used compared to potassium phosphite.
- Potassium phosphate: While potassium phosphate is primarily used as a fertilizer, potassium phosphite serves a dual purpose as both a fertilizer and a fungicide .
Potassium phosphite stands out due to its dual functionality and effectiveness in enhancing plant defense mechanisms, making it a valuable compound in agriculture and scientific research.
Properties
Molecular Formula |
KO3P-2 |
|---|---|
Molecular Weight |
118.070 g/mol |
IUPAC Name |
potassium;phosphite |
InChI |
InChI=1S/K.O3P/c;1-4(2)3/q+1;-3 |
InChI Key |
BYWPUEKYYNEJHA-UHFFFAOYSA-N |
Canonical SMILES |
[O-]P([O-])[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















